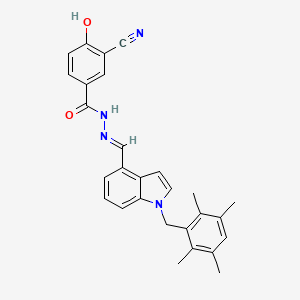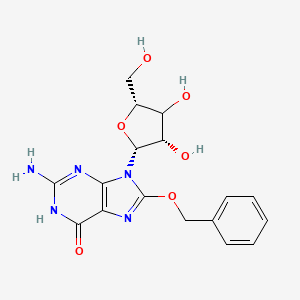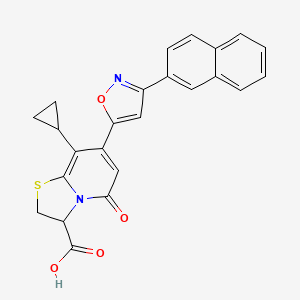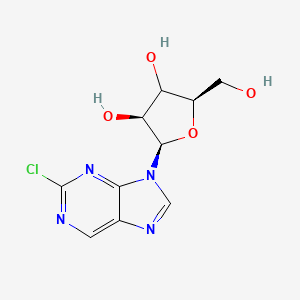
2-Chloro-9-(beta-D-ribofuranosyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-(beta-D-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-(beta-D-ribofuranosyl)purine typically involves the reaction of 2-chloropurine with beta-D-ribofuranose under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the glycosidic bond. The reaction conditions may include the use of solvents such as acetonitrile and a reaction time of several hours at room temperature .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-9-(beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used
Major Products Formed:
Substitution Reactions: Products include various substituted purine nucleosides.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the purine nucleoside
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-(beta-D-ribofuranosyl)purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and research chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-9-(beta-D-ribofuranosyl)purine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine
- 2-Chloro-9-(2-deoxy-2,2-difluoro-beta-D-ribofuranosyl)adenine
- 2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine .
Comparison: 2-Chloro-9-(beta-D-ribofuranosyl)purine is unique due to its specific substitution pattern and its ability to inhibit DNA synthesis effectively. Compared to other similar compounds, it has shown broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
Eigenschaften
Molekularformel |
C10H11ClN4O4 |
|---|---|
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6?,7+,9-/m1/s1 |
InChI-Schlüssel |
DXGGYSNDZSUEHC-AOXOCZDOSA-N |
Isomerische SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








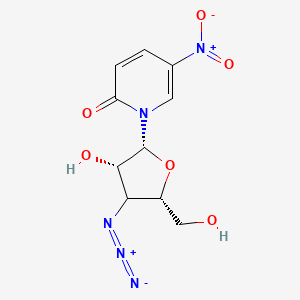

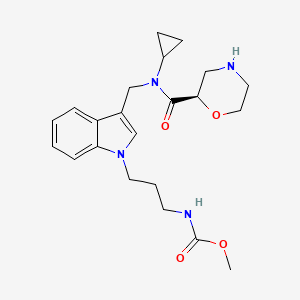
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

